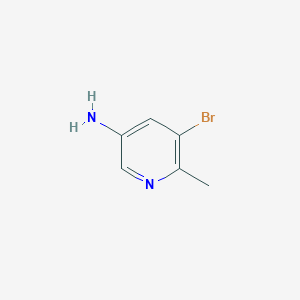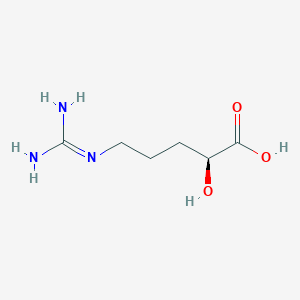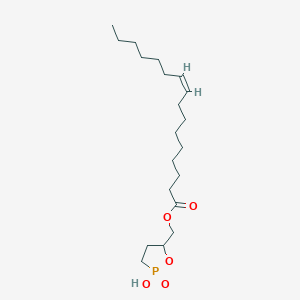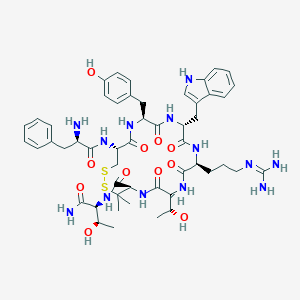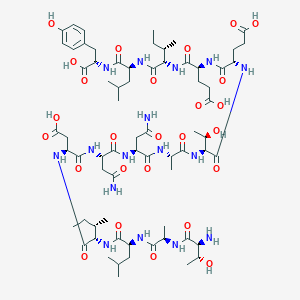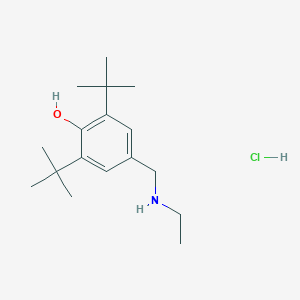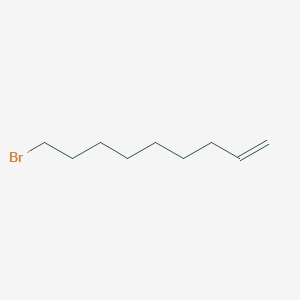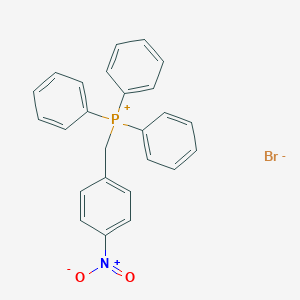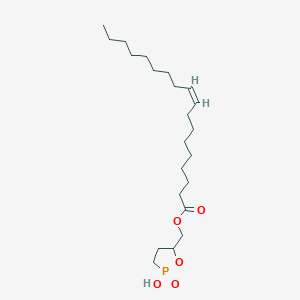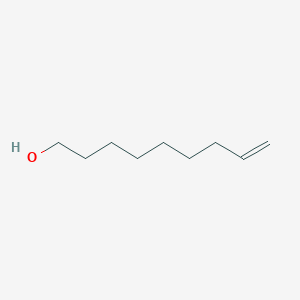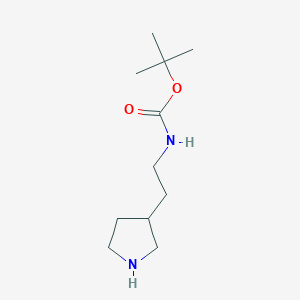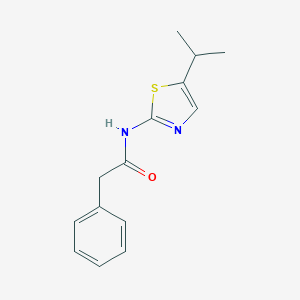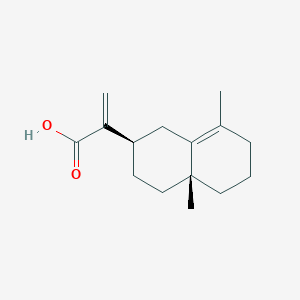
Isocostic acid
Vue d'ensemble
Description
Isocostic acid is a compound with the molecular formula C15H22O2 . It is a white crystalline solid with a distinctive odor . It is insoluble in water at room temperature, but can be dissolved in organic solvents . The chemical structure of Isocostic acid contains two methyl groups, which makes it stable and antioxidant .
Molecular Structure Analysis
The molecular weight of Isocostic acid is 234.3 . The molecular structure of Isocostic acid was identified by spectroscopic methods (1H, 13C, DEPT 135 NMR and EI-MS) and by comparison with literature data .
Physical And Chemical Properties Analysis
Isocostic acid is a white crystalline solid . It is insoluble in water at room temperature, but can be dissolved in organic solvents . The chemical structure of Isocostic acid contains two methyl groups, which makes it stable and antioxidant .
Applications De Recherche Scientifique
Isocostic Acid in Natural Products and Synthesis
Isocostic acid, a sesquiterpene compound, has been isolated from the acetone extract of Inula viscosa. This discovery, along with the isolation of related compounds such as 2,5-dihydroxyisocostic acid and 2,3-dihydroxycostic acid, highlights the significance of isocostic acid in natural product chemistry. The isolation and structural determination of these compounds, including isocostic acid, have been achieved through advanced spectroscopic methods (Fontana, La Rocca, Passannanti, & Paternostro, 2007).
Applications in Medicinal Chemistry
Isocostic acid serves as a starting material for the synthesis of other compounds with potential therapeutic applications. For instance, it has been used to synthesize α-eudesmol and cryptomeridiol, natural products known for their anti-Alzheimer and anti-spasmodic properties. These compounds were obtained through a short and efficient hemisynthesis process, demonstrating the versatility of isocostic acid in medicinal chemistry applications (Tebbaa, Hakmaoui, Benharref, & Akssira, 2011).
Novel Derivatives and Chemical Synthesis
Further research on isocostic acid has led to the synthesis of novel derivatives. For example, methyl α-isocostate, derived from isocostic acid, has been used to create new eudesmane derivatives through the synthesis of spiro-isoxazolidine derivatives. This synthesis process demonstrates the potential of isocostic acid derivatives in the development of new chemical entities with potential biological activities (Zaki, Oukhrib, Loubidi, El Hakmaoui, Hiebel, Akssira, & Berteina‐Raboin, 2019).
Economic Modeling in Genetic Circuits
Interestingly, isocostic acid has also found application in a completely different field - the study of genetic circuits in cells. The concept of 'isocost lines', akin to those used in microeconomics, has been applied to describe the allocation of transcriptional and translational resources in genetic circuits, demonstrating the interdisciplinary applications of isocostic acid-related concepts (Gyorgy, Jiménez, Yazbek, Huang, Chung, Weiss, & Del Vecchio, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZOYHLQNUSAIL-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocostic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




